Cas no 1261925-72-7 (5-Methyl-2-(thiophen-3-YL)benzoic acid)
5-Methyl-2-(thiophen-3-YL)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Methyl-2-(thiophen-3-yl)benzoic acid, 95%
- DTXSID90688553
- AKOS017552369
- MFCD18318877
- 5-METHYL-2-(THIOPHEN-3-YL)BENZOIC ACID
- 1261925-72-7
- 5-Methyl-2-(thiophen-3-YL)benzoic acid
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- MDL: MFCD18318877
- Inchi: 1S/C12H10O2S/c1-8-2-3-10(9-4-5-15-7-9)11(6-8)12(13)14/h2-7H,1H3,(H,13,14)
- InChI Key: BJSZSZPUOAQYAT-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C1C=CC(C)=CC=1C(=O)O
Computed Properties
- Exact Mass: 218.04015073Da
- Monoisotopic Mass: 218.04015073Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 65.5Ų
5-Methyl-2-(thiophen-3-YL)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB325774-5 g |
5-Methyl-2-(thiophen-3-yl)benzoic acid, 95%; . |
1261925-72-7 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB325774-5g |
5-Methyl-2-(thiophen-3-yl)benzoic acid, 95%; . |
1261925-72-7 | 95% | 5g |
€1159.00 | 2025-04-21 |
5-Methyl-2-(thiophen-3-YL)benzoic acid Suppliers
5-Methyl-2-(thiophen-3-YL)benzoic acid Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 5-Methyl-2-(thiophen-3-YL)benzoic acid
5-Methyl-2-(thiophen-3-YL)benzoic acid (CAS No. 1261925-72-7): A Comprehensive Overview of Its Properties and Applications
In the realm of organic chemistry and pharmaceutical research, 5-Methyl-2-(thiophen-3-YL)benzoic acid (CAS No. 1261925-72-7) has emerged as a compound of significant interest. This benzoic acid derivative, characterized by its thiophene and methyl substituents, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development. Its molecular structure, combining aromatic and heterocyclic motifs, positions it as a versatile building block for researchers exploring novel bioactive molecules.
The compound's CAS number 1261925-72-7 serves as a unique identifier, ensuring precise tracking in chemical databases and regulatory frameworks. Scientists and manufacturers frequently search for 5-Methyl-2-(thiophen-3-YL)benzoic acid suppliers or synthesis methods, reflecting its growing demand in academic and industrial labs. Recent trends in green chemistry have also spurred interest in eco-friendly synthesis routes for such derivatives, aligning with global sustainability goals.
One of the key applications of 5-Methyl-2-(thiophen-3-YL)benzoic acid lies in its potential as a pharmaceutical intermediate. Its structural features are often leveraged in the design of small-molecule drugs, particularly those targeting inflammatory pathways or metabolic disorders. Researchers are actively investigating its role in drug discovery, with some studies highlighting its utility in modulating enzyme activity or protein-protein interactions.
From a spectroscopic perspective, this compound displays distinct NMR and IR profiles, which are critical for quality control and structural verification. Analytical chemists frequently query 5-Methyl-2-(thiophen-3-YL)benzoic acid NMR data or HPLC purification methods, underscoring the need for standardized characterization protocols. The compound's solubility and stability under various conditions are also topics of practical importance for formulation scientists.
In material science, the thiophene moiety in 5-Methyl-2-(thiophen-3-YL)benzoic acid offers intriguing possibilities for organic electronics. Thiophene-based compounds are known for their conductive properties, making them candidates for organic semiconductors or photovoltaic materials. This intersection with renewable energy research has further amplified the compound's relevance in contemporary scientific discourse.
Safety and handling guidelines for CAS 1261925-72-7 emphasize standard laboratory precautions, as with most organic acids. While not classified as hazardous under typical conditions, proper storage (e.g., in cool, dry environments) is recommended to maintain its integrity. Regulatory compliance, such as REACH registration, ensures its safe use across international markets.
The future trajectory of 5-Methyl-2-(thiophen-3-YL)benzoic acid research may focus on structure-activity relationships (SAR) to optimize its efficacy in targeted applications. Collaborative efforts between academia and industry could accelerate its adoption in preclinical studies or catalysis, addressing unmet needs in healthcare and technology.
In summary, 5-Methyl-2-(thiophen-3-YL)benzoic acid (CAS No. 1261925-72-7) represents a multifaceted compound with broad utility. Its integration into high-value chemical synthesis and alignment with cutting-edge research trends ensure its continued prominence in scientific literature and industrial workflows.
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